molecular formula C35H44N4O9S2 B1684245 Mozenavir dimesylate CAS No. 177932-89-7

Mozenavir dimesylate

Número de catálogo: B1684245
Número CAS: 177932-89-7
Peso molecular: 728.9 g/mol
Clave InChI: HINZVVDZPLARRP-YSVIXOAZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

. Este compuesto es significativo en el campo de la química medicinal debido a sus potenciales aplicaciones terapéuticas en el tratamiento del VIH/SIDA.

Aplicaciones Científicas De Investigación

Mozenavir dimesylate, also known as XM 412, DMP 450, or DPC 450, is a second-generation non-peptidomimetic cyclic urea inhibitor of HIV protease . Mozenavir acts as an HIV protease inhibitor .

Scientific Research Applications

SARS-CoV-2 Research
Mozenavir's potential as a drug against SARS-CoV-2 has been explored through in silico studies involving molecular docking and dynamic simulation . These studies investigated the binding affinity of mozenavir to key viral targets, including spike (S) glycoprotein, transmembrane serine protease 2 (TMPRSS2), RNA-dependent RNA polymerase (RdRp), main protease (Mpro), human angiotensin-converting enzyme 2 (ACE-2), and furin .

  • Molecular Docking Results Molecular docking simulations revealed that mozenavir exhibited a significant interaction with greater docking energy and binding affinities with coronavirus target proteins . The binding energy values for all COVID-19 targets varied between -7.08 and -12.04 kcal per mole .
    COVID-19 Target ProteinBinding Energy (kcal/mole)
    Furin-12.04
    ACE-2-9.71
    Mpro-8.79
    RdRp-7.32
    Spike glycoprotein-7.09
    TMPRSS2-7.08
  • Furin Inhibition Mozenavir is predicted to have the best target for COVID-19 infection . Interfering with the cleavage of the coronavirus S protein processing by compounds might be a promising antiviral strategy . Mozenavir was identified as a likely furin inhibitor through bioinformatics methods .
  • Mpro Inhibition Docking studies indicated that mozenavir had the greatest binding affinity to the protein active site with − 8.79 kcal/mol against Mpro, when compared to the reference medication Indinavir (-7.11 kcal/mol) . Mozenavir established two H-bonds with Asp153 and Asp245 amino acid residues found in the protein's predicted active site, as well as hydrophobic interactions with Ile249, Phe294, His246, Gly109, Ile200, Gln110, Thr292, Asn203, Val202, Thr111, and Asn151 .
  • RdRp Inhibition Molecular docking tests of the antiviral medicine mozenavir against the RdRp protein of the coronavirus, in comparison to the reference drug remdesivir (-4.7 kcal/mol), found that mozenavir had the lowermost binding energy (–7.32 kcal/mol) and the greatest binding affinity (–7.32 kcal/mol) . Mozenavir binds to the active site of RdRp with −7.32 kcal/mol and forms several interactions with residues such as Tyr515, Trp509, Ala375, Leu371, Met380, Tyr374, Phe340, Phe368, Phe506, and Leu372 without creating any hydrogen bonds .

Actividad Biológica

Mozenavir dimesylate is a synthetic antiviral compound primarily investigated for its efficacy against HIV-1 and more recently for potential activity against SARS-CoV-2. This article provides a comprehensive overview of the biological activity of Mozenavir, focusing on its mechanism of action, binding affinities, and clinical implications based on various studies.

Overview of this compound

Chemical Structure and Properties
Mozenavir is a non-peptidomimetic cyclic urea that selectively inhibits HIV-1 protease. It is characterized by its water solubility and ability to target specific mutations associated with resistance to other protease inhibitors, such as the D30N and L90M mutations in HIV-1 .

Mozenavir functions primarily as an inhibitor of the HIV-1 protease enzyme, which is crucial for the viral replication process. By inhibiting this enzyme, Mozenavir prevents the maturation of viral proteins, thereby reducing viral load in infected individuals.

Binding Affinity Studies

Molecular docking studies have shown that Mozenavir exhibits significant binding affinities to various viral targets:

Target Protein Binding Energy (kcal/mol) Interactions
Furin-12.04Strongest interaction observed
ACE-2-9.71Critical for viral entry
Main Protease (Mpro)-8.79Forms hydrogen bonds with Asp153 and Asp245
RNA-dependent RNA Polymerase (RdRp)-7.32Interacts with multiple residues without H-bonds
Spike Glycoprotein-7.09Important for viral attachment
TMPRSS2-7.08Facilitates viral entry into host cells

These findings suggest that Mozenavir could be a promising candidate for inhibiting not only HIV-1 but also SARS-CoV-2 through its interaction with critical proteins involved in the viral life cycle .

HIV-1 Studies

In clinical trials, Mozenavir demonstrated significant antiviral activity. In a dose-ranging study involving doses of 750 mg three times daily and 1250 mg twice daily, it was found that 75% to 80% of patients achieved plasma HIV-1 RNA levels below 50 copies/mL when treated with Mozenavir compared to 70% in those receiving indinavir-based regimens . However, resistance development was noted, limiting further development due to poor oral bioavailability.

SARS-CoV-2 Studies

Recent studies have explored Mozenavir's potential against SARS-CoV-2. Molecular docking analyses indicated that it binds effectively to key viral proteins involved in replication and entry, suggesting a possible role as an antiviral agent in COVID-19 treatment . The docking scores indicate that Mozenavir has a stronger affinity for SARS-CoV-2 proteins compared to traditional antiviral agents.

Case Studies

Case Study 1: HIV Treatment Efficacy
A clinical trial assessed the efficacy of Mozenavir in combination with lamivudine and stavudine in HIV-infected patients. The study reported high rates of virologic suppression but also highlighted the emergence of resistance mutations, which ultimately hindered its clinical utility.

Case Study 2: In Silico Analysis for COVID-19
In silico studies conducted during the COVID-19 pandemic utilized molecular docking techniques to evaluate Mozenavir's potential against SARS-CoV-2. The results indicated that Mozenavir could inhibit multiple target proteins essential for the virus's lifecycle, warranting further investigation into its therapeutic potential .

Propiedades

Número CAS

177932-89-7

Fórmula molecular

C35H44N4O9S2

Peso molecular

728.9 g/mol

Nombre IUPAC

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one;methanesulfonic acid

InChI

InChI=1S/C33H36N4O3.2CH4O3S/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26;2*1-5(2,3)4/h1-18,29-32,38-39H,19-22,34-35H2;2*1H3,(H,2,3,4)/t29-,30-,31+,32+;;/m1../s1

Clave InChI

HINZVVDZPLARRP-YSVIXOAZSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

SMILES isomérico

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

SMILES canónico

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

DMP 450
DMP-450

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mozenavir dimesylate
Reactant of Route 2
Reactant of Route 2
Mozenavir dimesylate
Reactant of Route 3
Reactant of Route 3
Mozenavir dimesylate
Reactant of Route 4
Mozenavir dimesylate
Reactant of Route 5
Reactant of Route 5
Mozenavir dimesylate
Reactant of Route 6
Mozenavir dimesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.